molecular formula C22H20N2S B2709333 (Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(4-ethylphenyl)acrylonitrile CAS No. 476672-06-7

(Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(4-ethylphenyl)acrylonitrile

Cat. No.: B2709333
CAS No.: 476672-06-7
M. Wt: 344.48
InChI Key: SOTJGGHTVAIJKQ-NDENLUEZSA-N
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Description

(Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(4-ethylphenyl)acrylonitrile is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This specific compound is characterized by the presence of a thiazole ring substituted with a 3,4-dimethylphenyl group and an acrylonitrile moiety substituted with a 4-ethylphenyl group. The (Z) configuration indicates the specific geometric isomerism around the double bond in the acrylonitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(4-ethylphenyl)acrylonitrile typically involves a multi-step process:

  • Formation of the Thiazole Ring: : The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. For this compound, 3,4-dimethylphenacyl bromide can react with thiourea to form the thiazole ring.

  • Acrylonitrile Substitution: : The thiazole derivative is then subjected to a Knoevenagel condensation reaction with 4-ethylbenzaldehyde and malononitrile. This reaction typically requires a base such as piperidine and is carried out under reflux conditions to yield the desired acrylonitrile derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl rings. Common oxidizing agents include potassium permanganate or chromium trioxide.

  • Reduction: : Reduction of the nitrile group to an amine can be achieved using hydrogenation with catalysts such as palladium on carbon or lithium aluminum hydride.

  • Substitution: : Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization. Typical reagents include halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Bromine in acetic acid for bromination.

Major Products

    Oxidation: Formation of carboxylic acids from methyl groups.

    Reduction: Conversion of the nitrile group to a primary amine.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(4-ethylphenyl)acrylonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the development of new materials and catalysts.

Biology

The compound’s thiazole ring is of interest in biological research due to its presence in many bioactive molecules. It can be used in the design of new drugs, particularly those targeting enzymes or receptors that interact with thiazole-containing compounds.

Medicine

In medicinal chemistry, derivatives of this compound may exhibit pharmacological activities such as antimicrobial, anti-inflammatory, or anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.

Industry

In the industrial sector, this compound can be used in the production of dyes, pigments, and polymers. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of high-performance materials.

Mechanism of Action

The mechanism of action of (Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(4-ethylphenyl)acrylonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(4-methylphenyl)acrylonitrile: Similar structure but with a methyl group instead of an ethyl group on the phenyl ring.

    (Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(4-chlorophenyl)acrylonitrile: Contains a chlorine atom on the phenyl ring instead of an ethyl group.

Uniqueness

The presence of the 4-ethylphenyl group in (Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(4-ethylphenyl)acrylonitrile imparts unique steric and electronic properties, influencing its reactivity and interactions with other molecules. This makes it distinct from other similar compounds and potentially more suitable for specific applications in research and industry.

Properties

IUPAC Name

(Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-ethylphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2S/c1-4-17-6-8-18(9-7-17)12-20(13-23)22-24-21(14-25-22)19-10-5-15(2)16(3)11-19/h5-12,14H,4H2,1-3H3/b20-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOTJGGHTVAIJKQ-NDENLUEZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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